![molecular formula C7H14Cl2N4 B6163006 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 1443424-59-6](/img/no-structure.png)
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
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Overview
Description
1,2,4-Triazolo[4,3-a]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyridine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . The specific synthesis process can vary depending on the substituents on the pyridine and triazole rings .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives is characterized by a fused ring system consisting of a pyridine ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[4,3-a]pyridine derivatives can vary widely depending on the substituents on the pyridine and triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridine derivatives can vary depending on their specific structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazole ring followed by the introduction of the pyridine ring and the amine group. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "2-aminopyridine", "sodium azide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Conversion of 2-aminopyridine to 2-azidopyridine using sodium azide in methanol", "Step 2: Cyclization of 2-azidopyridine with formaldehyde to form 5H-[1,2,4]triazolo[4,3-a]pyridine", "Step 3: Reduction of the nitro group in 5H-[1,2,4]triazolo[4,3-a]pyridine to form 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine", "Step 4: Alkylation of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine with chloromethylamine to form 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine", "Step 5: Formation of the dihydrochloride salt by treating 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine with hydrochloric acid" ] } | |
CAS RN |
1443424-59-6 |
Product Name |
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride |
Molecular Formula |
C7H14Cl2N4 |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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